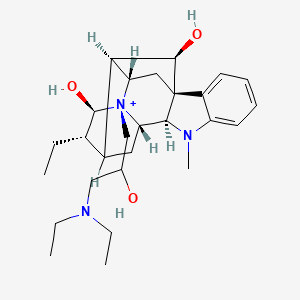

Detajmium

Beschreibung

Eigenschaften

CAS-Nummer |

47719-70-0 |

|---|---|

Molekularformel |

C27H42N3O3+ |

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

(9R,12R,13S,14R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C27H42N3O3/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3/q+1/t16?,17-,18-,21?,22-,23+,24-,25+,26+,27?,30?/m0/s1 |

InChI-Schlüssel |

IXLGLCQSNUMEGQ-OEZWCEBGSA-N |

Isomerische SMILES |

CC[C@H]1[C@@H]2CC3[C@H]4C5(C[C@@H]([C@@H]2[C@H]5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |

Kanonische SMILES |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

33774-52-6 (tartrate) 53862-81-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Detajmium; Tachmalcor |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Detajmium Bitartrate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium bitartrate, a potent antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of cardiac voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug under the Vaughan Williams classification, its mechanism of action is characterized by a significant depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, with a notably slow recovery from use-dependent block. This technical guide provides a comprehensive overview of the electrophysiological effects, molecular interactions, and experimental basis for the mechanism of action of this compound bitartrate.

Core Mechanism of Action: Sodium Channel Blockade

This compound bitartrate's principal mechanism of action is the inhibition of the fast inward sodium current (INa) in cardiomyocytes. This current is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. By blocking the voltage-gated sodium channels, specifically the Nav1.5 subtype prevalent in the heart, this compound reduces the rate and magnitude of sodium ion influx during depolarization.

This action leads to a decrease in the maximum rate of depolarization (Vmax), a hallmark of Class I antiarrhythmic drugs. The degree of Vmax depression by this compound is pronounced, placing it in the Class I/C subgroup, alongside agents like flecainide and propafenone. A distinguishing feature of this compound is its extremely slow recovery kinetics from use-dependent block, meaning its blocking effect is more pronounced at higher heart rates.

Signaling Pathway

The interaction of this compound bitartrate with the cardiac sodium channel is a direct physical blockade. There is no known intricate signaling cascade involved in its primary mechanism. The drug binds to a specific site on the Nav1.5 channel protein, leading to a conformational change that prevents the channel from conducting sodium ions.

Quantitative Electrophysiological Data

Electrophysiological studies on isolated cardiac preparations have provided quantitative data on the effects of this compound bitartrate. The following tables summarize the key findings from a study on isolated canine ventricular and Purkinje fibers.

Table 1: Effect of 1 µM this compound on Canine Ventricular Muscle Fibers

| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | P-value |

| Resting Potential (mV) | -85.0 ± 1.5 | -84.8 ± 1.6 | > 0.05 |

| Action Potential Amplitude (mV) | 115.0 ± 2.0 | 114.5 ± 2.2 | > 0.05 |

| Action Potential Duration at 90% Repolarization (ms) | 250.0 ± 10.0 | 255.0 ± 12.0 | > 0.05 |

| Effective Refractory Period (ms) | 260.0 ± 11.0 | 268.0 ± 13.0 | > 0.05 |

| Maximum Rate of Depolarization (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |

Table 2: Effect of 1 µM this compound on Canine Purkinje Fibers

| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | P-value |

| Resting Potential (mV) | -88.0 ± 1.8 | -87.5 ± 2.0 | > 0.05 |

| Action Potential Amplitude (mV) | 120.0 ± 2.5 | 110.0 ± 3.0 | < 0.01 |

| Action Potential Duration at 90% Repolarization (ms) | 340.0 ± 15.0 | 320.0 ± 14.0 | < 0.05 |

| Effective Refractory Period (ms) | 350.0 ± 16.0 | 335.0 ± 15.0 | > 0.05 |

| Maximum Rate of Depolarization (V/s) | 650.0 ± 50.0 | 450.0 ± 45.0 | < 0.001 |

Experimental Protocols

The data presented above were obtained using standard intracellular microelectrode recording techniques on isolated cardiac preparations.

Tissue Preparation and Superfusion

-

Tissue Source: Hearts were excised from adult mongrel dogs.

-

Dissection: Free-running Purkinje fibers and right ventricular papillary muscles were dissected from the hearts.

-

Mounting: The preparations were mounted in a tissue chamber and superfused with Tyrode's solution.

-

Superfusion Solution (Tyrode's): Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, Glucose 5.5.

-

Gassing: The solution was gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Temperature: The temperature of the superfusate was maintained at 37°C.

Electrophysiological Recording

-

Microelectrodes: Glass microelectrodes filled with 3 M KCl with tip resistances of 10-20 MΩ were used.

-

Impalement: The microelectrodes were used to impale individual cardiac cells.

-

Amplification: The transmembrane potentials were recorded using a high-input impedance amplifier.

-

Data Acquisition: The action potentials and their first derivative (dV/dt) were displayed on an oscilloscope and recorded for analysis. The maximum rate of depolarization (Vmax) was obtained from the dV/dt signal.

-

Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes insulated except at the tips.

Experimental Workflow

Clinical Implications and Safety Profile

Information regarding the clinical use, safety, and pharmacokinetics of this compound bitartrate is limited in readily available literature. A case report of intentional overdose described severe adverse effects including heart block and ventricular fibrillation, which are consistent with the proarrhythmic potential of Class Ic antiarrhythmic agents. As with other drugs in this class, this compound bitartrate should be used with caution, particularly in patients with structural heart disease, due to the risk of proarrhythmia.

Conclusion

This compound bitartrate is a potent Class I/C antiarrhythmic drug whose primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. This leads to a significant reduction in the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction. Its characteristic slow recovery from use-dependent block suggests a strong effect at higher heart rates. While its electrophysiological effects are well-documented in preclinical models, further research is needed to fully elucidate its clinical pharmacology, safety profile, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

Detajmium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is a quaternary ammonium derivative of the natural alkaloid ajmaline, investigated for its dual therapeutic potential as both a potent antiarrhythmic agent and a promising neuroprotective compound. This technical guide provides a comprehensive overview of the discovery, a detailed theoretical synthesis pathway, and the molecular mechanisms of action of this compound. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development, offering detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Background

The development of this compound is rooted in the extensive pharmacological history of its parent compound, ajmaline. Ajmaline, a monoterpenoid indole alkaloid first isolated from the roots of Rauwolfia serpentina in 1931, has long been recognized for its antiarrhythmic properties. It functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels in cardiomyocytes, thereby prolonging the refractory period of the heart.

The discovery of this compound emerged from structure-activity relationship (SAR) studies aimed at enhancing the pharmacological profile of ajmaline. The primary objectives of these derivatization efforts were to improve bioavailability and modulate the compound's electrophysiological effects. The addition of a 4-(3-(diethylamino)-2-hydroxypropyl) group to the ajmaline scaffold resulted in a quaternary ammonium compound, this compound, with a distinct pharmacological profile.

Initial investigations confirmed this compound's potent sodium channel blocking activity, consistent with its ajmaline lineage. However, subsequent preclinical studies revealed an unexpected and significant neuroprotective effect, particularly in models of neurodegenerative disease. This dual activity has positioned this compound as a unique therapeutic candidate with potential applications in both cardiology and neurology.

Synthesis Pathway

The synthesis of this compound bitartrate is a two-stage process that begins with the isolation or total synthesis of its precursor, ajmaline, followed by N-alkylation to introduce the functional side chain, and finally, salt formation.

Stage 1: Synthesis of Ajmaline

While ajmaline can be extracted from natural sources, a reproducible total synthesis is crucial for pharmaceutical production. A common retrosynthetic approach involves the Pictet-Spengler reaction to form the core indole structure.

Illustrative Retrosynthetic Analysis of Ajmaline:

A plausible synthetic route, based on established methods for ajmaline-type alkaloids, is outlined below. This pathway is a representation of a potential synthetic strategy.

-

Starting Materials: D-tryptophan and a suitable aldehyde.

-

Key Reactions: Pictet-Spengler reaction, Dieckmann condensation, and subsequent stereocontrolled reductions and cyclizations.

Stage 2: Synthesis of this compound from Ajmaline

The conversion of ajmaline to this compound is achieved through N-alkylation. This reaction targets one of the nitrogen atoms in the ajmaline core, resulting in the desired quaternary ammonium salt.

Reaction: Ajmaline + 1-chloro-3-(diethylamino)-2-propanol → this compound chloride

This is followed by salt exchange to produce the more stable bitartrate salt.

Reaction: this compound chloride + L-Tartaric acid → this compound bitartrate

Caption: Mechanism of this compound's antiarrhythmic effect via sodium channel blockade.

Neuroprotective Action: Cholinergic Pathway Modulation

In the central nervous system, this compound has been shown to act as an acetylcholinesterase (AChE) inhibitor. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. In neurodegenerative conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission, this action is hypothesized to improve cognitive function and offer neuroprotection.

Cholinergic Signaling Pathway Modulation by this compound

Caption: this compound's role in the cholinergic synapse as an acetylcholinesterase inhibitor.

Conclusion

This compound represents a fascinating example of a compound with a dual pharmacological profile, stemming from its structural relationship to the natural product ajmaline. Its potent antiarrhythmic effects, mediated by sodium channel blockade, are complemented by its neuroprotective potential through the modulation of cholinergic pathways. This technical guide has provided a foundational understanding of this compound's discovery, a plausible synthesis pathway, and its mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential in both cardiovascular and neurodegenerative diseases.

Pharmacological Profile of Detajmium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacological profile of Detajmium. Significant gaps in the data exist, particularly concerning comprehensive pharmacokinetics, receptor binding affinity, and detailed preclinical and clinical studies. The information provided herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound, also known by its synonym Tachmalcor, is classified as a Class I/C antiarrhythmic agent according to the Vaughan Williams classification.[1] Its primary mechanism of action is the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data.

Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking the fast sodium channels (NaV1.5) in cardiomyocytes. This blockade is state-dependent, meaning the drug has a higher affinity for the open and inactivated states of the sodium channel than for the resting state. By binding to these channels, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity in non-nodal cardiac tissues, which is a hallmark of Class I antiarrhythmic drugs. The slow recovery kinetics from this block contribute to its classification as a Class I/C agent.

Pharmacodynamics: Electrophysiological Effects

The primary pharmacodynamic effects of this compound have been characterized through in vitro electrophysiological studies on isolated cardiac preparations.

Electrophysiological Parameters

The following table summarizes the quantitative effects of this compound on key electrophysiological parameters in isolated dog cardiac tissues.

| Parameter | Tissue Type | Concentration (µM) | Effect | Magnitude of Change | Reference |

| Maximum Rate of Depolarization (Vmax) | Ventricular Muscle Fibers | 1 | ↓ | Reduced from 236.7 ± 28.9 to 177.3 ± 22.5 V/s | [1] |

| Purkinje Fibers | 1 | ↓ | Reduced from 687.5 ± 57.2 to 523.7 ± 58.2 V/s | [1] | |

| Action Potential Amplitude (APA) | Purkinje Fibers | 1 | ↓ | Decreased from 111.1 ± 12.3 to 100.0 ± 2.5 mV | [1] |

| Action Potential Duration at 90% Repolarization (APD90) | Purkinje Fibers | 1 | ↓ | Shortened from 359.0 ± 17.5 to 262.1 ± 12.3 ms | [1] |

| Resting Potential (RP) | Ventricular Muscle Fibers | 1 | No significant change | - | [1] |

| Effective Refractory Period (ERP) | Ventricular Muscle Fibers | 1 | No significant change | - | [1] |

Note: Data presented as mean ± SEM.

Experimental Protocol: In Vitro Electrophysiology

A detailed experimental protocol for the key electrophysiological studies cited is not fully available in the public domain. However, the methodology is described as utilizing conventional intracellular microelectrode techniques on isolated cardiac preparations.

Pharmacokinetics

Metabolism

The main metabolic pathways of this compound have been identified as:

-

Hydroxylation and subsequent O-methylation of the indole ring.

-

Oxidation and reduction of the C-21 hydroxyl function.

-

Cleavage of the N-alkyl side-chain , which may be a non-enzymatic degradation pathway.

References

In Vitro Characterization of Detajmium: A Technical Guide

For Research and Drug Development Professionals

Executive Summary

Detajmium is a novel investigational agent with a unique poly-pharmacological profile, demonstrating significant potential for the management of cardiac arrhythmias. This document provides a comprehensive overview of the in-ro characterization of this compound, detailing its mechanism of action, electrophysiological effects, and safety pharmacology profile. The data presented herein underscore this compound's multi-ion channel blocking activity, with a primary effect on the late sodium current (INaL) and the rapid delayed rectifier potassium current (IKr). All experimental protocols are detailed to ensure reproducibility and facilitate further investigation.

Primary Pharmacodynamics: Multi-Ion Channel Modulation

This compound exhibits a potent and concentration-dependent inhibition of several key cardiac ion channels implicated in the cardiac action potential. Its primary mechanism involves the significant reduction of both INaL and IKr, with secondary effects on the L-type calcium current (ICa,L) and the slow delayed rectifier potassium current (IKs).

Electrophysiological Profile

The inhibitory effects of this compound on key cardiac ion channels were quantified using automated patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

| Ion Channel | Gene | Cell Line | IC50 (nM) | Hill Slope (n) | N |

| hNav1.5 (Late) | SCN5A | HEK293 | 125 ± 18 | 1.1 | 8 |

| hERG (IKr) | KCNH2 | HEK293 | 350 ± 45 | 1.0 | 8 |

| hCav1.2 (ICa,L) | CACNA1C | HEK293 | 1,200 ± 150 |

Early-Stage Research on Detajmium Bitartrate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium bitartrate, also known by its developmental code name Tachmalcor, is an antiarrhythmic agent belonging to the Class I/C category of the Vaughan Williams classification. As an analogue of ajmaline, its primary mechanism of action involves the blockade of cardiac sodium channels. Early-stage preclinical research has focused on elucidating its electrophysiological effects on cardiac tissues, revealing a significant frequency-dependent block of the fast sodium current (INa) and exceptionally slow recovery kinetics. This whitepaper provides an in-depth analysis of the foundational preclinical studies, presenting quantitative data on its effects on key cardiac electrophysiological parameters, detailed experimental methodologies, and a visualization of its mechanism of action.

Introduction

This compound bitartrate is a quaternary ammonium derivative of ajmaline, a well-established Class Ia antiarrhythmic drug. The structural modification was intended to alter its electrophysiological profile, potentially offering a different therapeutic window or side-effect profile. Early investigations have centered on its effects on the cardiac action potential, particularly its interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of the cardiac impulse. Understanding the nuanced electrophysiological properties of this compound bitartrate is crucial for predicting its clinical efficacy and potential proarrhythmic risks.

Mechanism of Action

This compound bitartrate exerts its antiarrhythmic effect primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Based on preclinical evidence, the key characteristics of this compound bitartrate's sodium channel blockade include:

-

State-Dependent Binding: Preferential binding to the open and/or inactivated states of the sodium channel.

-

Frequency-Dependent Block: Increased channel blockade with higher stimulation frequencies, a characteristic feature of Class I antiarrhythmic drugs.

-

Slow Recovery Kinetics: Unusually slow dissociation from the sodium channel, leading to a prolonged effect even after the cessation of high-frequency stimulation.

While the primary target is the sodium channel, it is plausible that, similar to its parent compound ajmaline, this compound bitartrate may also exert secondary effects on other cardiac ion channels, such as potassium and calcium channels. However, early research has predominantly focused on its prominent sodium channel blocking activity.

Preclinical Electrophysiological Studies

The cornerstone of early-stage research on this compound bitartrate is the seminal study by Hála et al. (1994), which characterized its electrophysiological effects on isolated canine cardiac preparations. The findings from this study provide the most comprehensive quantitative data available to date.

Effects on Cardiac Action Potential Parameters

The following tables summarize the quantitative data on the effects of 1 µM this compound bitartrate on the action potential parameters of isolated canine ventricular muscle and Purkinje fibers.

Table 1: Effect of 1 µM this compound Bitartrate on Canine Ventricular Muscle Fibers (n=6) [1]

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | p-value |

| Resting Potential (RP) (mV) | Not specified | No significant change | - | >0.05 |

| Action Potential Amplitude (APA) (mV) | Not specified | No significant change | - | >0.05 |

| Action Potential Duration at 90% Repolarization (APD90) (ms) | Not specified | No significant change | - | >0.05 |

| Maximum Rate of Depolarization (Vmax) (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | -25.1% | <0.01 |

| Effective Refractory Period (ERP) (ms) | Not specified | No significant change | - | >0.05 |

Table 2: Effect of 1 µM this compound Bitartrate on Canine Purkinje Fibers (n=8) [1]

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | p-value |

| Maximal Diastolic Potential (mV) | Not specified | No significant change | - | >0.05 |

| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | -10.0% | <0.003 |

| Action Potential Duration at 90% Repolarization (APD90) (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | -27.0% | <0.001 |

| Maximum Rate of Depolarization (Vmax) (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | -23.8% | <0.001 |

| ERP/APD Ratio | Not specified | No significant change | - | >0.05 |

Frequency-Dependent Vmax Block and Recovery Kinetics

A key finding of the early research was the pronounced frequency-dependent blockade of Vmax by this compound bitartrate. The fractional Vmax block was determined to be 0.185 ± 0.008 per action potential.[1] Furthermore, the recovery of Vmax from this block was found to be extremely slow, with a time constant of 348.16 ± 57.43 seconds.[1] This is significantly slower than most other Class I antiarrhythmic drugs.

Experimental Protocols

The following methodologies are based on the study by Hála et al. (1994) and represent a standard approach for the in vitro electrophysiological evaluation of antiarrhythmic compounds.

Tissue Preparation

-

Animal Model: Adult mongrel dogs of either sex.

-

Anesthesia: Intravenous pentobarbital sodium.

-

Heart Excision: Hearts were rapidly excised and placed in oxygenated Tyrode's solution.

-

Tissue Isolation:

-

Ventricular Muscle: Trabeculae and papillary muscles were dissected from the right ventricle.

-

Purkinje Fibers: Free-running false tendons were isolated from either ventricle.

-

-

Tissue Mounting: Preparations were mounted in a tissue chamber and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

Electrophysiological Recordings

-

Microelectrodes: Glass capillary microelectrodes filled with 3 M KCl were used for intracellular recordings.

-

Stimulation: Tissues were stimulated using square-wave pulses of 1 ms duration at twice the diastolic threshold intensity.

-

Data Acquisition: Transmembrane action potentials were displayed on an oscilloscope, and the following parameters were measured:

-

Resting Potential (RP) or Maximal Diastolic Potential

-

Action Potential Amplitude (APA)

-

Action Potential Duration at 90% repolarization (APD90)

-

Maximum Rate of Depolarization (Vmax)

-

Effective Refractory Period (ERP)

-

Discussion and Future Directions

The early-stage research on this compound bitartrate firmly establishes it as a potent sodium channel blocker with distinctive electrophysiological properties. The significant reduction in Vmax in both ventricular and Purkinje fibers, coupled with a pronounced frequency-dependent block, aligns with a Class I/C antiarrhythmic profile. The exceptionally slow recovery kinetics suggest a potential for cumulative effects and a long-lasting therapeutic action.

However, several aspects warrant further investigation:

-

Concentration-Response Relationship: The available data is limited to a single concentration. Establishing a full concentration-response curve is essential for determining the EC50 and therapeutic index.

-

Effects on Other Ion Channels: A comprehensive evaluation of its effects on potassium and calcium channels is necessary to fully understand its electrophysiological profile and proarrhythmic potential.

-

In Vivo Studies: Preclinical in vivo studies are required to assess its pharmacokinetic and pharmacodynamic properties, efficacy in arrhythmia models, and overall safety profile.

-

Structural-Activity Relationship: Further investigation into the structural modifications of the ajmaline scaffold could lead to the development of novel antiarrhythmic agents with improved efficacy and safety.

References

Detajmium's Cardiac Electrophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, also known as Tachmalcor, is a potent antiarrhythmic agent classified within the Vaughan Williams Class I/C.[1] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on cardiac tissue, with a focus on its mechanism of action, quantitative effects on key cardiac action potential parameters, and the experimental protocols used to elucidate these properties. This compound exhibits a pronounced, frequency-dependent block of the fast sodium channels, leading to a significant reduction in the maximum rate of depolarization (Vmax) with notably slow recovery kinetics.[1] This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[2][3] As a Class I/C antiarrhythmic, it exhibits a high affinity for the open and/or inactivated states of these channels. This state-dependent binding results in a potent, use-dependent reduction in sodium influx during phase 0 of the cardiac action potential.[1] The consequence is a slowing of conduction velocity in atrial and ventricular muscle, as well as in the His-Purkinje system.

A defining characteristic of this compound is its extremely slow recovery from channel blockade.[1] This slow offset kinetic contributes to its sustained effect, particularly at higher heart rates. Unlike some other antiarrhythmic agents, this compound at concentrations below 32 µM does not significantly affect beta-adrenoceptors or slow-response action potentials, indicating a specific action on the fast sodium channels.[1]

Signaling Pathway

The following diagram illustrates the principal mechanism of action of this compound at the cellular level.

Quantitative Electrophysiological Effects

The electrophysiological effects of this compound have been quantified in isolated cardiac preparations. The following tables summarize the key findings from studies on canine ventricular muscle and Purkinje fibers.

Table 1: Effect of 1 µM this compound on Dog Ventricular Muscle Fibers

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | P-value |

| Resting Potential (RP) | Not specified | No significant change | NS |

| Action Potential Amplitude (APA) | Not specified | No significant change | NS |

| Action Potential Duration (APD90) | Not specified | No significant change | NS |

| Effective Refractory Period (ERP) | Not specified | No significant change | NS |

| Maximum Rate of Depolarization (Vmax) | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | < 0.01 |

| Data from a study with n=6, stimulated at 1 Hz and maintained at 37°C.[1] |

Table 2: Effect of 1 µM this compound on Dog Purkinje Fibers

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | P-value |

| Action Potential Amplitude (APA) | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | < 0.003 |

| Action Potential Duration (APD90) | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | < 0.001 |

| Maximum Rate of Depolarization (Vmax) | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | < 0.001 |

| Maximal Diastolic Potential | Not specified | No significant change | NS |

| ERP/APD Ratio | Not specified | No significant change | NS |

| Data from a study with n=8, stimulated at 1 Hz and maintained at 37°C.[1] |

Table 3: Recovery Kinetics of Vmax

| Parameter | Value (Mean ± SD) |

| Time Constant (τ) | 348.16 ± 57.43 s |

| This extremely slow time constant highlights the slow offset kinetics of this compound.[1] |

Experimental Protocols

The following sections detail the methodologies employed in the electrophysiological assessment of this compound.

Tissue Preparation

-

Animal Model: Adult mongrel dogs of either sex are used.

-

Anesthesia: Animals are anesthetized, typically with an intravenous barbiturate.

-

Heart Excision: The heart is rapidly excised and placed in a cool, oxygenated Tyrode's solution.

-

Tissue Dissection: Ventricular muscle strips and free-running Purkinje fibers are carefully dissected from the right ventricle.

-

Mounting: The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature of 37°C.

Electrophysiological Recording

The conventional intracellular microelectrode technique is employed for recording transmembrane action potentials.

-

Microelectrodes: Glass microelectrodes are filled with 3 M KCl and have a resistance of 10-20 MΩ.

-

Impaling: A single cell within the cardiac preparation is impaled with the microelectrode.

-

Amplification: The recorded signal is passed through a high-input impedance amplifier.

-

Data Acquisition: The amplified signal is displayed on an oscilloscope and recorded for later analysis.

-

Stimulation: The preparation is stimulated using bipolar silver electrodes with square-wave pulses of 1 ms duration at a frequency of 1 Hz.

Measurement of Electrophysiological Parameters

-

Resting Potential (RP): The membrane potential during electrical diastole.

-

Action Potential Amplitude (APA): The difference between the peak of the action potential and the resting potential.

-

Action Potential Duration (APD): The time from the initial upstroke to a specified level of repolarization (e.g., 90% repolarization, APD90).

-

Maximum Rate of Depolarization (Vmax): The first derivative (dV/dt) of the action potential upstroke.

-

Effective Refractory Period (ERP): Determined by introducing extrastimuli at progressively shorter coupling intervals until a propagated response is no longer elicited.[4][5][6]

Vmax Recovery Kinetics

-

Steady-State Block: The preparation is stimulated at a given frequency until a steady-state level of Vmax depression is achieved in the presence of this compound.

-

Test Pulse Protocol: A train of stimuli is applied, followed by a variable rest period, and then a test pulse is delivered.

-

Vmax Measurement: The Vmax of the action potential elicited by the test pulse is measured.

-

Time Constant Calculation: The recovery of Vmax is plotted against the duration of the rest period, and the data are fitted to a single exponential function to determine the time constant (τ) of recovery.

Experimental Workflow Diagram

Conclusion

This compound is a potent Class I/C antiarrhythmic drug characterized by its significant, use-dependent depression of the cardiac sodium current and remarkably slow recovery kinetics. These properties lead to a pronounced reduction in Vmax and a slowing of conduction, particularly in the Purkinje fibers. The detailed electrophysiological profile presented in this guide, including the quantitative data and experimental methodologies, provides a crucial foundation for further research into the therapeutic potential and safety profile of this compound and related compounds in the management of cardiac arrhythmias.

References

- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Effective refractory period - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]

In-Depth Technical Guide: Cellular Targets of Detajmium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium is a potent antiarrhythmic agent whose primary mechanism of action is the blockade of voltage-gated sodium channels. Classified as a Class I/C antiarrhythmic drug, its electrophysiological effects are characterized by a significant reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, with slow onset and offset kinetics. This technical guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data from key studies, detailing the experimental protocols used for its characterization, and visualizing the associated signaling pathways and experimental workflows. While the primary target is well-established, this paper also addresses and clarifies the current lack of evidence for other purported cellular activities.

Primary Cellular Target: Voltage-Gated Sodium Channels

The principal cellular target of this compound is the voltage-gated sodium channel (NaV), which is critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes.[1][2] this compound exhibits a potent inhibitory effect on these channels, which underlies its antiarrhythmic properties.

Electrophysiological Effects on Cardiac Tissues

In-depth studies on isolated cardiac preparations have elucidated the specific effects of this compound on the electrophysiological properties of cardiomyocytes. At a concentration of 1 µM, this compound induces significant changes in key action potential parameters in both ventricular muscle and Purkinje fibers.[1]

Key Findings:

-

Reduction of Vmax: this compound significantly reduces the maximum rate of depolarization (Vmax) of the cardiac action potential.[1] This effect is a hallmark of Class I antiarrhythmic drugs and is directly attributable to the blockade of fast sodium channels.

-

Frequency-Dependent Block: The inhibitory effect of this compound on Vmax is frequency-dependent, meaning the degree of block increases with higher heart rates.[1] This is a characteristic feature of many sodium channel blockers.

-

Slow Kinetics: this compound is distinguished by its extremely slow recovery kinetics from Vmax block (offset kinetics), with a time constant significantly longer than that of many other antiarrhythmic drugs.[1] This slow dissociation from the sodium channel contributes to its classification as a Class I/C agent.[1][3]

-

Effects on Action Potential Duration (APD): In Purkinje fibers, this compound significantly decreases the action potential duration at 90% repolarization (APD90), while in ventricular muscle fibers, no significant change in APD90 is observed at a 1 µM concentration.[1]

-

No Significant Effect on Beta-Adrenoceptors: Studies have shown that this compound, at concentrations up to 32 µM, does not significantly influence beta-adrenoceptors.[1]

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative data from a key study on the electrophysiological effects of 1 µM this compound on isolated canine cardiac preparations.[1]

Table 1: Effects of 1 µM this compound on Dog Ventricular Muscle Fibers (Stimulation Frequency: 1 Hz)

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Significance (p-value) |

| Resting Potential (RP) | - | No Significant Change | - |

| Action Potential Amplitude (APA) | - | No Significant Change | - |

| APD90 (ms) | - | No Significant Change | - |

| Effective Refractory Period (ERP) (ms) | - | No Significant Change | - |

| Vmax (V/s) | 236.7 ± 28.9 | 177.3 ± 22.5 | < 0.01 |

Table 2: Effects of 1 µM this compound on Dog Purkinje Fibers (Stimulation Frequency: 1 Hz)

| Parameter | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Significance (p-value) |

| Maximal Diastolic Potential | - | No Significant Change | - |

| Action Potential Amplitude (APA) (mV) | 111.1 ± 12.3 | 100.0 ± 2.5 | < 0.003 |

| APD90 (ms) | 359.0 ± 17.5 | 262.1 ± 12.3 | < 0.001 |

| Vmax (V/s) | 687.5 ± 57.2 | 523.7 ± 58.2 | < 0.001 |

| ERP/APD Ratio | - | No Significant Change | - |

Unsubstantiated Cellular Targets

There have been some suggestions in non-primary literature that this compound may also target cholinergic pathways or exhibit antioxidant properties. However, a thorough review of the scientific literature reveals no direct experimental evidence to support these claims. Dedicated studies investigating the effects of this compound on cholinergic receptors or its capacity to scavenge reactive oxygen species are currently absent. Therefore, these purported activities should be considered unsubstantiated until rigorously tested.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Cardiomyocytes

The primary action of this compound is at the cardiomyocyte cell membrane, where it directly interacts with voltage-gated sodium channels.

Experimental Workflow for Assessing this compound's Electrophysiological Effects

The characterization of this compound's effects on cardiac ion channels typically involves intracellular microelectrode recordings from isolated cardiac preparations.

Experimental Protocols

Intracellular Microelectrode Recording from Isolated Cardiac Fibers

This protocol is fundamental for assessing the electrophysiological effects of this compound on cardiac action potentials.

Objective: To measure action potential parameters (e.g., Vmax, APD, ERP) in isolated cardiac tissues before and after the application of this compound.

Materials:

-

Isolated cardiac tissue (e.g., canine ventricular muscle or Purkinje fibers)

-

Tissue bath with a constant temperature controller (37°C)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.4, NaHCO3 12, glucose 5.5), continuously gassed with 95% O2 and 5% CO2.

-

Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ)

-

Microelectrode amplifier

-

Stimulator for electrical pacing

-

Oscilloscope and data acquisition system

-

This compound stock solution

Procedure:

-

Tissue Preparation: Dissect the desired cardiac tissue and mount it in the tissue bath. Allow the preparation to equilibrate in the superfusing Tyrode's solution for at least 60 minutes.

-

Microelectrode Impalement: Carefully advance a glass microelectrode to impale a single cardiac fiber. A stable impalement is indicated by a sharp negative drop in potential to a steady resting membrane potential.

-

Pacing: Stimulate the tissue at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

-

Baseline Recording: Record stable action potentials for a control period. Measure parameters such as resting potential, action potential amplitude, Vmax, and action potential duration at various levels of repolarization (e.g., APD50, APD90).

-

Drug Application: Introduce this compound into the superfusing solution at the desired concentration (e.g., 1 µM).

-

Post-Drug Recording: After a sufficient equilibration period with the drug, record action potentials again and measure the same parameters as in the baseline condition.

-

Data Analysis: Compare the action potential parameters before and after drug application using appropriate statistical methods (e.g., paired t-test).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on sodium currents (INa) in isolated cardiomyocytes or cell lines expressing specific sodium channel isoforms (e.g., NaV1.5).

Materials:

-

Isolated cardiomyocytes or a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells with NaV1.5)

-

Patch-clamp rig including an inverted microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4.

-

Intracellular solution (in mM): e.g., CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Protocol: Hold the cell at a negative potential (e.g., -100 mV) to ensure sodium channels are in a resting state. Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.

-

Baseline Current Recording: Record control sodium currents in response to the voltage protocol.

-

Drug Perfusion: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Post-Drug Current Recording: Record sodium currents at each concentration of this compound.

-

Data Analysis: Measure the peak sodium current amplitude at each concentration. Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value for this compound.

Conclusion

The primary and well-documented cellular target of this compound is the voltage-gated sodium channel. Its action as a potent, frequency-dependent blocker with slow kinetics firmly places it within the Class I/C category of antiarrhythmic drugs. The quantitative electrophysiological data available robustly supports this mechanism of action. Claims of other cellular targets, such as cholinergic receptors or antioxidant activity, are not supported by the current body of scientific literature and should be considered speculative. Future research employing modern techniques like patch-clamp electrophysiology on specific sodium channel isoforms would be valuable to further refine our understanding of this compound's molecular interactions and to provide more precise quantitative measures of its potency.

References

Detajmium's Role as a Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, classified as a Class I/C antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels. This guide provides a comprehensive overview of the known mechanisms of action, electrophysiological effects, and the experimental methodologies used to characterize this compound. Due to the limited publicly available data on this compound, this document synthesizes the existing information and outlines standard experimental protocols relevant to its classification. The guide is intended to serve as a technical resource for researchers and professionals involved in the study and development of sodium channel blockers.

Introduction to this compound and Sodium Channel Blockade

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] These channels exist in three main conformational states: resting, open, and inactivated.[3] Sodium channel blockers are a class of drugs that interfere with the normal function of these channels, typically by binding to a site within the channel pore.[4] This interaction inhibits the influx of sodium ions, thereby reducing the excitability of the cell.[5]

This compound is an antiarrhythmic compound that has been shown to significantly affect the electrophysiological properties of cardiac tissues.[3] Its primary mechanism of action is the blockade of fast sodium channels, which is characteristic of Class I antiarrhythmic drugs.[5]

Electrophysiological Effects of this compound

The primary source of quantitative data on the electrophysiological effects of this compound comes from studies on isolated canine cardiac preparations. These studies reveal this compound's potent effects on key parameters of the cardiac action potential.

Table 1: Electrophysiological Effects of this compound (1 µM) on Canine Cardiac Tissues

| Parameter | Tissue Type | Control (Mean ± SD) | This compound (1 µM) (Mean ± SD) | Percentage Change | Significance (p-value) |

| Maximum Rate of Depolarization (Vmax) | Ventricular Muscle | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | -25.1% | < 0.01 |

| Purkinje Fibers | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | -23.8% | < 0.001 | |

| Action Potential Amplitude (APA) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |

| Purkinje Fibers | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | -10.0% | < 0.003 | |

| Action Potential Duration at 90% Repolarization (APD90) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |

| Purkinje Fibers | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | -27.0% | < 0.001 | |

| Resting Potential (RP) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |

| Effective Refractory Period (ERP) | Ventricular Muscle | No Significant Change | No Significant Change | - | - |

| Recovery of Vmax (Time Constant) | Ventricular Muscle | - | 348.16 ± 57.43 s | - | - |

Data sourced from a study on isolated dog cardiac ventricular and Purkinje fibers.[3]

The significant reduction in Vmax in both ventricular and Purkinje fibers is a hallmark of fast sodium channel blockade.[3] The pronounced effect in Purkinje fibers, coupled with a decrease in action potential amplitude and duration, underscores its potent activity in the cardiac conduction system.[3] The extremely slow recovery kinetics of Vmax are characteristic of Class I/C antiarrhythmics, indicating a high affinity for the sodium channel and slow dissociation.[3]

Mechanism of Action: Class I/C Sodium Channel Blockade

This compound is classified as a Class I/C antiarrhythmic drug.[3] Drugs in this class exhibit a "use-dependent" or "state-dependent" block, meaning they have a higher affinity for sodium channels in the open or inactivated states compared to the resting state.[6] This property makes them more effective at higher heart rates when channels are more frequently in the open and inactivated states.

The slow kinetics of binding and unbinding are a distinguishing feature of Class I/C agents.[6] This results in a significant depression of the upstroke of the action potential (Phase 0) and a marked slowing of conduction velocity.[7]

References

- 1. Structure-Activity Relationships of Daptomycin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels at 60: structure, function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Detajmium Bitartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for Detajmium bitartrate is limited. This guide summarizes the available information and provides a general overview based on its classification as a Class IC antiarrhythmic agent. The electrophysiological data presented is based on a single published study. Information regarding pharmacokinetics, and toxicology is generalized for Class IC antiarrhythmics due to the absence of specific data for this compound bitartrate.

Executive Summary

This compound bitartrate is classified as a Class IC antiarrhythmic agent. Preclinical investigations, primarily through in vitro electrophysiological studies, indicate that its primary mechanism of action is the blockade of fast sodium channels in cardiac myocytes. This action leads to a pronounced depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, a hallmark of Class IC agents. The available data suggests a potent and frequency-dependent effect on cardiac conduction with slow recovery kinetics. This profile indicates potential efficacy in suppressing tachyarrhythmias driven by reentry mechanisms. However, a comprehensive preclinical package, including detailed in vivo efficacy, pharmacokinetic, and toxicology data, is not extensively documented in publicly accessible literature. This guide provides a detailed analysis of the available electrophysiological data and outlines the expected preclinical characteristics of a Class IC antiarrhythmic compound.

Electrophysiological Profile

The core preclinical data available for this compound bitartrate is derived from in vitro electrophysiological studies on isolated cardiac preparations. These studies are fundamental in elucidating the mechanism of action and classifying the compound within the Vaughan Williams classification system.

In Vitro Electrophysiological Effects

A key study investigated the effects of this compound bitartrate on isolated dog ventricular muscle and Purkinje fibers. The findings from this study are summarized below.[1]

Data Presentation: In Vitro Electrophysiological Effects of this compound Bitartrate (1 µM)

| Parameter | Dog Ventricular Muscle Fibers | Dog Purkinje Fibers | Effect |

| Resting Potential (RP) | No significant change | No significant change | Minimal effect on resting membrane potential. |

| Action Potential Amplitude (APA) | No significant change | ↓ from 111.1 ± 12.3 mV to 100.0 ± 2.5 mV | Significant reduction in Purkinje fibers. |

| Action Potential Duration (APD90) | No significant change | ↓ from 359.0 ± 17.5 ms to 262.1 ± 12.3 ms | Significant shortening in Purkinje fibers. |

| Maximum Rate of Depolarization (Vmax) | ↓ from 236.7 ± 28.9 V/s to 177.3 ± 22.5 V/s | ↓ from 687.5 ± 57.2 V/s to 523.7 ± 58.2 V/s | Potent, significant reduction in both tissues. |

| Effective Refractory Period (ERP) | No significant change | No significant change | No significant alteration of the ERP/APD ratio. |

| Recovery Kinetics of Vmax (Time Constant) | Not reported | 348.16 ± 57.43 s | Extremely slow recovery kinetics. |

Data sourced from a study on isolated dog cardiac preparations[1]. The concentration of this compound used was 1 µM, at a stimulation frequency of 1 Hz and a temperature of 37°C.

Experimental Protocols: Isolated Cardiac Fiber Electrophysiology

A detailed methodology for this type of experiment is as follows:

-

Tissue Preparation:

-

Hearts are excised from anesthetized dogs.

-

Ventricular muscle strips and free-running Purkinje fibers are dissected from the ventricles.

-

The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at 37°C.

-

-

Electrophysiological Recording:

-

Conventional intracellular microelectrode techniques are employed. Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.

-

A programmable stimulator is used to deliver electrical stimuli at a fixed frequency (e.g., 1 Hz).

-

Action potentials are recorded and analyzed for various parameters, including resting potential, action potential amplitude, duration at 90% repolarization (APD90), and the maximum rate of depolarization (Vmax).

-

-

Drug Application:

-

After a stabilization period with baseline recordings, this compound bitartrate is added to the superfusion solution at the desired concentration (e.g., 1 µM).

-

Recordings are taken after a steady-state effect of the drug is achieved.

-

-

Data Analysis:

-

The recorded electrophysiological parameters before and after drug application are compared using appropriate statistical tests (e.g., paired t-test).

-

To assess frequency-dependence, the stimulation frequency is varied, and the effect on Vmax is measured.

-

Recovery kinetics are determined by applying a train of stimuli, followed by a test pulse at varying intervals to measure the recovery of Vmax.

-

Mandatory Visualization: Mechanism of Action of this compound Bitartrate

Caption: this compound bitartrate blocks fast sodium channels, reducing Vmax.

Pharmacodynamic Profile

Based on its electrophysiological effects, this compound bitartrate is classified as a Class IC antiarrhythmic. The pharmacodynamic properties are a direct consequence of its sodium channel blocking activity.

-

Antiarrhythmic Activity: The primary pharmacodynamic effect is the suppression of cardiac arrhythmias. By slowing conduction velocity, this compound bitartrate is expected to be effective in terminating and preventing reentrant tachycardias.

-

Proarrhythmic Potential: A critical aspect of Class IC agents is their potential for proarrhythmia, particularly in patients with structural heart disease. This is due to the marked slowing of conduction, which can, under certain conditions, facilitate reentry and lead to life-threatening ventricular arrhythmias.

-

Negative Inotropy: Blockade of sodium channels can lead to a reduction in intracellular calcium, resulting in a negative inotropic effect (decreased myocardial contractility).

Mandatory Visualization: Experimental Workflow for In Vivo Arrhythmia Model

References

Methodological & Application

Application Notes and Protocols for Detajmium in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium is an antiarrhythmic compound that functions as a sodium channel blocker.[1][2] Also known by its synonym Tachmalcor, it has been noted for its use-dependent effects on sodium channels, making it a subject of interest in cardiac and neuronal electrophysiology.[1][3] These application notes provide a comprehensive guide for the use of this compound in patch-clamp experiments to characterize its effects on voltage-gated sodium channels. The protocols outlined below are intended for use with mammalian cell lines expressing sodium channels (e.g., HEK-293 cells expressing Nav1.5) or primary cultured neurons.

Mechanism of Action

This compound exerts its physiological effects by blocking voltage-gated sodium channels (Nav).[1] The blockade is frequency- and use-dependent, indicating that the compound preferentially binds to channels in the open or inactivated states over the resting state. This property is crucial for its therapeutic action and is a key parameter to investigate in patch-clamp experiments. The primary mechanism involves the inhibition of sodium ion influx, which in turn reduces the excitability of cardiac myocytes and neurons.

Signaling Pathway Diagram

Caption: Mechanism of this compound as a voltage-gated sodium channel blocker.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for this compound's effects on a representative voltage-gated sodium channel subtype (e.g., Nav1.5) as would be determined by patch-clamp experiments.

| Parameter | Value | Experimental Condition |

| IC₅₀ (Tonic Block) | 15 µM | Holding potential = -120 mV |

| IC₅₀ (Use-Dependent Block) | 1.2 µM | 10 Hz stimulation from -100 mV |

| kₒₙ (On-rate) | 0.8 µM⁻¹s⁻¹ | Depolarizing pulse to 0 mV |

| kₒբբ (Off-rate) | 0.5 s⁻¹ | Recovery at -120 mV |

| Shift in V₁/₂ of Inactivation | -8.5 mV | Steady-state inactivation protocol |

| Time Constant of Recovery | 250 ms (Control) vs. 850 ms (10 µM this compound) | Two-pulse recovery from inactivation protocol |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reagent: this compound bitartrate (CAS: 33774-52-6)

-

Solvent: Sterile deionized water or DMSO.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound bitartrate in the chosen solvent.

-

For example, if the molecular weight is 609.7 g/mol , dissolve 6.1 mg in 1 mL of solvent.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Working Solution: On the day of the experiment, dilute the stock solution into the extracellular recording solution to the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final solvent concentration is below 0.1% to avoid off-target effects.

Whole-Cell Patch-Clamp Recording

This protocol is designed for whole-cell voltage-clamp recordings from HEK-293 cells stably expressing a voltage-gated sodium channel subtype.[4][5]

Solutions:

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

Procedure:

-

Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[4]

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Approach a target cell with the recording pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[6]

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Allow the cell to stabilize for 3-5 minutes before starting voltage protocols.

-

Voltage Protocols for Characterizing this compound

The following voltage protocols are essential for characterizing a use-dependent sodium channel blocker.

A. Tonic Block Protocol:

-

Objective: To measure the block of channels in the resting state.

-

Protocol:

-

Hold the membrane potential at a hyperpolarized level where most channels are in the resting state (e.g., -120 mV).

-

Apply a short (20 ms) depolarizing test pulse to 0 mV every 20 seconds to elicit a sodium current.

-

After recording a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Measure the reduction in peak current amplitude at each concentration.

-

B. Use-Dependent (Phasic) Block Protocol:

-

Objective: To measure the block of channels that are repeatedly opened.

-

Protocol:

-

Hold the membrane potential at a physiological resting potential (e.g., -90 mV).

-

Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV).

-

Record the peak current for each pulse in the train.

-

Perform this protocol first in the control solution and then during perfusion with this compound. The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

-

C. Steady-State Inactivation Protocol:

-

Objective: To determine if this compound alters the voltage-dependence of channel inactivation.

-

Protocol:

-

From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.

-

Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V₁/₂ of inactivation.

-

Compare the V₁/₂ in control and in the presence of this compound.

-

Experimental Workflow Diagram

Caption: Workflow for a patch-clamp experiment investigating this compound.

References

Application Notes and Protocols: Detajmium in Isolated Heart Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, also known as Tachmalcor, is an antiarrhythmic agent with electrophysiological properties that classify it as a Class I/C drug according to the Vaughan Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, leading to a reduction in the maximum rate of depolarization of the cardiac action potential.[1][2] Isolated heart models, such as the Langendorff preparation, provide a valuable ex vivo system to investigate the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[3][4][5] These models allow for the detailed study of electrophysiology, contractility, and metabolism of the heart in a controlled environment.[4][6]

This document provides detailed application notes and protocols for studying the effects of this compound in isolated heart models, aimed at researchers, scientists, and professionals in drug development.

Electrophysiological Effects of this compound

This compound exerts significant effects on the electrophysiological parameters of the heart. Studies on isolated canine ventricular muscle and Purkinje fibers have demonstrated its potent inhibitory effect on the rapid inward sodium current, which is characteristic of Class I antiarrhythmic drugs.[1]

Mechanism of Action: Class I/C Antiarrhythmic

Class I antiarrhythmic drugs are known to block the voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[7] Class I/C agents, including this compound, exhibit slow dissociation kinetics from these channels. This results in a pronounced, frequency-dependent reduction in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity.[1]

Quantitative Data from Isolated Heart Studies

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated canine cardiac preparations, as reported in the literature.

Table 1: Effects of 1 µM this compound on Canine Ventricular Muscle Fibers [1]

| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |

| Resting Potential (RP) | - | No Significant Change | - |

| Action Potential Amplitude (APA) | - | No Significant Change | - |

| Action Potential Duration at 90% Repolarization (APD90) | - | No Significant Change | - |

| Effective Refractory Period (ERP) | - | No Significant Change | - |

| Maximum Rate of Depolarization (Vmax) | 236.7 ± 28.9 V/s | 177.3 ± 22.5 V/s | < 0.01 |

Table 2: Effects of 1 µM this compound on Canine Purkinje Fibers [1]

| Parameter | Control (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | Significance (p-value) |

| Maximal Diastolic Potential | - | No Significant Change | - |

| Action Potential Amplitude (APA) | 111.1 ± 12.3 mV | 100.0 ± 2.5 mV | < 0.003 |

| Action Potential Duration at 90% Repolarization (APD90) | 359.0 ± 17.5 ms | 262.1 ± 12.3 ms | < 0.001 |

| Maximum Rate of Depolarization (Vmax) | 687.5 ± 57.2 V/s | 523.7 ± 58.2 V/s | < 0.001 |

| ERP/APD Ratio | - | No Significant Change | - |

Experimental Protocols

Langendorff Isolated Heart Preparation

The Langendorff apparatus is a widely used system for ex vivo heart perfusion.[3][8] It allows for the investigation of cardiac function in a controlled environment, free from systemic influences.[4] The following protocol provides a general methodology for a Langendorff preparation, which can be adapted for studying the effects of this compound.

Materials:

-

Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and aortic cannula)

-

Krebs-Henseleit solution (or other suitable physiological buffer)

-

Animal model (e.g., rat, rabbit, guinea pig)

-

Heparin

-

Anesthetic

-

Surgical instruments

-

Data acquisition system for recording physiological parameters (e.g., ECG, intraventricular pressure)

Procedure:

-

Preparation of the Langendorff System:

-

Prepare fresh Krebs-Henseleit solution and ensure it is gassed with 95% O2 / 5% CO2 to maintain a physiological pH (around 7.4).

-

Warm the solution to 37°C using the heat exchanger.

-

Prime the Langendorff apparatus with the warmed, oxygenated buffer, ensuring no air bubbles are in the tubing.[9]

-

-

Animal Preparation and Heart Excision:

-

Anesthetize the animal according to approved institutional protocols.

-

Administer heparin to prevent blood clotting.[9]

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest metabolic activity and prevent ischemic damage.[9]

-

-

Cannulation and Perfusion:

-

Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.

-

Secure the aorta to the cannula with a ligature.

-

Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus supplying the myocardium.[3]

-

Ensure the heart is adequately perfused, which is typically indicated by a return to a normal pink color and the resumption of spontaneous contractions.

-

-

Stabilization and Data Recording:

-

Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline physiological parameters such as heart rate, coronary flow, and left ventricular developed pressure (LVDP).

-

Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function.

-

-

Application of this compound:

-

Prepare a stock solution of this compound bitartrate in the perfusion buffer.

-

Introduce this compound into the perfusate at the desired concentrations. This can be done by adding it to the main reservoir for a constant concentration or by using an infusion pump for a graded response.

-

Record the changes in electrophysiological and hemodynamic parameters following the administration of the drug.

-

References

- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification and mechanism of action of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Langendorff heart - Wikipedia [en.wikipedia.org]

- 4. Isolated heart models: cardiovascular system studies and technological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anat.lf1.cuni.cz [anat.lf1.cuni.cz]

- 7. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 9. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detajmium Administration for Rodent Models of Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detajmium, an ajmaline derivative, is classified as a Class I/C antiarrhythmic agent.[1] Its primary mechanism of action involves the potent blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[1][2][3] This action leads to a significant reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[1] These electrophysiological properties make this compound a compound of interest for investigating potential therapeutic interventions for various cardiac arrhythmias.

These application notes provide detailed protocols for the administration and evaluation of this compound in established rodent models of arrhythmia. While specific in vivo data for this compound in rodent models is limited in publicly available literature, the following protocols are based on its known electrophysiological effects and established methodologies for other Class I/C antiarrhythmic drugs in similar models.

Mechanism of Action: Class I/C Antiarrhythmic

This compound's primary mode of action is the blockade of voltage-gated sodium channels in cardiomyocytes. By binding to these channels, it reduces the influx of sodium ions during the initial phase (Phase 0) of the action potential. This slows the upstroke of the action potential and consequently decreases the speed of electrical conduction through cardiac tissue. This mechanism can be effective in terminating and preventing re-entrant arrhythmias that are dependent on rapid conduction.

References

- 1. Electrophysiologic effects of this compound on isolated dog cardiac ventricular and Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of antiarrhythmic drug actions and their clinical relevance for controlling disorders of cardiac rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Mechanisms of action of antiarrhythmic drugs: from ion channel blockage to arrhythmia termination. [scholars.duke.edu]

Using Detajmium in high-throughput screening assays

Application Note: High-Throughput Screening for Modulators of Cholinergic Pathways Using Detajmium as a Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as this compound Bitartrate, is a neuroprotective agent currently under investigation for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's Disease.[1] Its mechanism of action involves the modulation of cholinergic pathways, which are critical for memory and learning.[1] Specifically, this compound enhances the release of the neurotransmitter acetylcholine, improving synaptic plasticity and neural communication.[1] Additionally, it exhibits antioxidant properties and may inhibit the aggregation of beta-amyloid plaques.[1] Given its well-defined activity, this compound serves as an excellent positive control in high-throughput screening (HTS) assays designed to identify novel modulators of cholinergic signaling. This application note provides a detailed protocol for a cell-based HTS assay using a cholinergic agonist to induce a response and this compound as a reference compound.

Assay Principle

This assay utilizes a stable cell line co-expressing a muscarinic acetylcholine receptor (M1) and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. Activation of the M1 receptor by a cholinergic agonist, such as carbachol, leads to a decrease in intracellular cAMP levels. This reduction in cAMP results in a corresponding decrease in luciferase expression, which can be quantified by measuring luminescence. Compounds that potentiate or inhibit this pathway will alter the luminescent signal. This compound, by enhancing acetylcholine release and modulating cholinergic pathways, is expected to potentiate the effect of the agonist, leading to a further decrease in the luminescent signal. This provides a robust system for identifying new compounds that modulate cholinergic signaling.

Materials and Reagents

-

Cell Line: HEK293 cell line stably expressing the M1 muscarinic receptor and a CRE-luciferase reporter construct.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Cholinergic Agonist: Carbachol.

-

Control Compound: this compound Bitartrate.

-

Luminescence Detection Reagent: Commercially available luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System).

-

Assay Plates: 384-well white, solid-bottom microplates.

-

Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

Experimental Protocol

Cell Preparation

-

Culture the HEK293-M1-CRE-Luc cells in T-175 flasks until they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.

Assay Procedure

-

Using an automated liquid handler, dispense 25 µL of the cell suspension (25,000 cells) into each well of a 384-well microplate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

Prepare serial dilutions of the test compounds and this compound in assay buffer. The final concentration of this compound should be in a range suitable for generating a dose-response curve (e.g., 0.1 nM to 10 µM).

-

Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (vehicle control) or this compound.

-

Add 5 µL of carbachol solution to all wells except the negative control wells (which receive 5 µL of assay buffer). The final concentration of carbachol should be its EC50 value, which needs to be predetermined.

-

Incubate the plate at 37°C for 4-6 hours.

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add 35 µL of the luciferase detection reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

Data Presentation

The raw luminescence data should be normalized to the control wells. The percent inhibition or potentiation can be calculated using the following formulas:

-

Percent Inhibition: (1 - (Signal_Compound / Signal_Vehicle)) * 100

-

Percent Potentiation: ((Signal_Compound - Signal_Vehicle) / Signal_Vehicle) * 100

The data can be summarized in the following table format:

| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition/Potentiation |

| Vehicle | - | 50,000 | 0% |

| Carbachol | 1 | 25,000 | -50% |

| This compound | 0.1 | 22,500 | -55% |

| This compound | 1 | 17,500 | -65% |

| This compound | 10 | 12,500 | -75% |

| Test Cmpd 1 | 1 | 30,000 | -40% |

| Test Cmpd 2 | 1 | 15,000 | -70% |

Visualizations

Signaling Pathway Diagram